Beta-Amyloid (1-12) refers to a fragment of the beta-amyloid peptide, specifically consisting of the first twelve amino acids. This peptide is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease. The aggregation of beta-amyloid peptides is closely linked to neurodegeneration and cognitive decline, making it a critical target for research in neurobiology and therapeutic development.
Beta-amyloid peptides are derived from the amyloid precursor protein through proteolytic cleavage by beta-secretase and gamma-secretase enzymes. The most studied forms of beta-amyloid are the 40-amino-acid (beta-amyloid 1-40) and the 42-amino-acid (beta-amyloid 1-42) variants, with beta-amyloid (1-12) being a shorter fragment that may play a role in the early stages of aggregation and toxicity.
Beta-Amyloid (1-12) is classified as a peptide, specifically an oligomeric form of beta-amyloid. It falls under the category of neurotoxic peptides associated with neurodegenerative diseases, particularly Alzheimer's disease. The classification is based on its structure, biological activity, and involvement in pathological processes.
The synthesis of beta-amyloid (1-12) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the synthesized peptide.
Technical Details:
The molecular structure of beta-amyloid (1-12) consists of twelve amino acids, with its sequence being crucial for its biological activity. The specific arrangement of amino acids influences its propensity to aggregate into larger structures, such as oligomers and fibrils.
Data:
Nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy are commonly employed to study the conformation of beta-amyloid (1-12). These techniques reveal that this fragment can adopt different conformations depending on environmental conditions, such as pH and ionic strength.
Beta-amyloid (1-12) can undergo various chemical reactions that influence its aggregation behavior. These reactions include:
Technical Details:
The stability of beta-amyloid (1-12) can be assessed through kinetic studies that examine its aggregation rates under different conditions.
The mechanism by which beta-amyloid (1-12) contributes to neurotoxicity involves several steps:
Data:
Studies have shown that even small aggregates can disrupt synaptic function and contribute to cognitive deficits associated with Alzheimer's disease.
Beta-amyloid (1-12) is typically a white powder at room temperature. Its solubility varies depending on the solvent used, with higher solubility observed in polar solvents like water and dimethyl sulfoxide.
The chemical properties include:
Relevant Data or Analyses:
Spectroscopic techniques reveal insights into secondary structure content, indicating a propensity for beta-sheet formation under certain conditions.
Beta-Amyloid (1-12) has several important applications in scientific research:
Beta-amyloid (Aβ) (1-12) is a truncated peptide generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP), a type I transmembrane glycoprotein. APP processing begins with β-secretase (BACE1) cleavage at the Asp1 site of the Aβ domain, producing a soluble APPβ fragment and a membrane-bound C99 fragment [1] [5]. Subsequent γ-secretase cleavage of C99 typically generates longer Aβ species (e.g., Aβ40/42). However, Aβ (1-12) arises from alternative processing pathways, potentially involving:
Structurally, Aβ (1-12) retains the N-terminal domain of full-length Aβ but lacks the central hydrophobic core (residues 17-21) and C-terminal domains critical for fibrillization. This confers distinct biophysical properties:
Table 1: Structural Properties of Aβ (1-12) vs. Full-Length Aβ
Property | Aβ (1-12) | Aβ (1-42) |
---|---|---|
Molecular Weight | ~1.3 kDa | ~4.5 kDa |
Hydrophobic Core | Absent (residues 1-12) | Present (residues 17-21) |
Charge at pH 7.4 | +1 to +2 | -3 to -1 |
Dominant Secondary Structure | Random coil | β-sheet (aggregated) |
Data compiled from [1] [5] [9]
Aβ (1-12) occupies a pivotal position in balancing APP processing fates:
Notably, Aβ (1-12) itself can modulate secretase expression:
Table 2: Impact of FAD Mutations on Aβ (1-12) Production
Mutation | Effect on Aβ (1-12) | Mechanism |
---|---|---|
APP Swedish (KM670/671NL) | 6-8 fold increase | Enhanced BACE1 cleavage efficiency |
APP Flemish (A692G) | 2-fold increase | Reduced α-secretase competition |
PS1 M146L | Altered γ-processivity | Shifted ε-cleavage sites |
APP Arctic (E693G) | No significant change | Primarily affects aggregation, not cleavage |
Aβ (1-12) directly engages with secretase complexes through specific molecular interfaces:
Crucially, Aβ (1-12) disrupts the PS1/BACE1 complex identified in lipid rafts:
Aβ (1-12) significantly accelerates the oligomerization of full-length Aβ species through two mechanisms:1. Nucleation seeding:- Aβ (1-12) forms stable dimers (Kd = 12.8 μM) and trimers (Kd = 3.2 μM) within minutes at physiological concentrations (100 nM) [9]- These small oligomers act as templates for Aβ42 accretion, reducing the lag time for fibrillization by 3-fold compared to spontaneous aggregation [3] [9]
Kinetic parameters follow a power-law relationship:
Table 3: Concentration-Dependent Oligomerization Kinetics
[Aβ42] (μM) | Lag Phase (h) without Aβ (1-12) | Lag Phase (h) with Aβ (1-12) | Oligomer Size (n) |
---|---|---|---|
2 | 15.2 ± 1.3 | 5.1 ± 0.8 | 3-4 |
10 | 3.8 ± 0.4 | 1.3 ± 0.2 | 8-12 |
20 | 1.1 ± 0.1 | 0.4 ± 0.05 | >20 |
Data derived from fluorescence quenching assays [3] [9]
The temperature dependence of Aβ (1-12)-facilitated oligomerization shows an activation energy (Ea) of 5.5 kcal/mol, significantly lower than the 12.1 kcal/mol for spontaneous Aβ42 fibrillogenesis, explaining its catalytic efficiency [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7